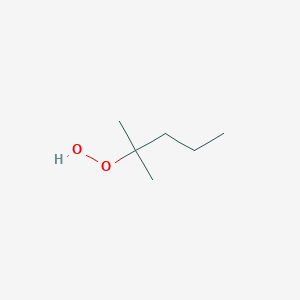
2-Methylpentane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpentane-2-peroxol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry
Radical Initiator
2-Methylpentane-2-peroxol serves as an effective radical initiator in polymerization reactions. Its ability to decompose and generate free radicals makes it suitable for initiating the polymerization process of various monomers, leading to the formation of polymers with desirable properties .
Cross-Linking Agent
In addition to initiating polymerization, this compound is utilized as a cross-linking agent in the production of elastomers and other polymeric materials. The cross-linking process enhances the mechanical strength and thermal stability of the resulting polymers, making them suitable for applications in coatings and adhesives.
Material Science
Production of Advanced Materials
In material science, this compound is employed in the synthesis of advanced materials. Its role as a cross-linker contributes to the development of materials with improved durability and resistance to environmental factors. This is particularly relevant in industries where materials are exposed to harsh conditions .
Biomedical Research
Drug Delivery Systems
Research has indicated potential applications of this compound in drug delivery systems. Its ability to form stable structures can be harnessed to create carriers for pharmaceuticals, enhancing their delivery efficiency and targeting capabilities .
Biomedical Devices
The compound is also being investigated for use in biomedical devices, where its biocompatibility and ability to form stable bonds with biological tissues are advantageous. This application is crucial for developing devices that require prolonged contact with biological systems without adverse reactions.
Industrial Applications
Adhesives and Coatings
In industrial settings, this compound is utilized in the formulation of adhesives and coatings. Its properties allow for enhanced adhesion and durability of coatings applied to various substrates, making it valuable in construction and manufacturing industries .
Cleaner Production Processes
The compound plays a role in cleaner production methods by facilitating reactions that reduce waste and improve efficiency. Its use in catalytic oxidation processes highlights its potential for sustainable industrial practices .
Case Study 1: Polymerization Initiation
A study demonstrated the effectiveness of this compound as a radical initiator for styrene polymerization. The resulting polystyrene exhibited enhanced mechanical properties compared to those initiated by traditional methods, showcasing the compound's utility in producing high-performance polymers.
Case Study 2: Drug Delivery Systems
In a biomedical research project, researchers developed a drug delivery system using this compound-based carriers. The study found that these carriers improved the bioavailability of encapsulated drugs, indicating significant potential for future pharmaceutical applications.
特性
CAS番号 |
13393-68-5 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
2-hydroperoxy-2-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |
InChIキー |
BZGMEGUFFDTCNP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)OO |
正規SMILES |
CCCC(C)(C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















